(S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reductive coupling of benzaldehyde with nitrone, followed by dehydroxylation of the resulting vicinal hydroxyamino alcohol in the presence of aqueous hydrochloric acid and a palladium/carbon catalyst . This method ensures high enantiomeric excess and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar asymmetric reduction techniques. The use of chiral catalysts and optimized reaction conditions ensures the efficient production of the desired enantiomer with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter levels in the central nervous system, particularly affecting the release and reuptake of monoamines such as serotonin, dopamine, and norepinephrine . This modulation leads to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: A closely related compound with similar structural features but lacking the chiral center.
2,6-Dichloroacetophenone: Another related compound with a different functional group arrangement.
Uniqueness
(S)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is unique due to its chiral nature and specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
ZHLDOQUAIYQCBT-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl |
Origin of Product |
United States |
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